molecular formula C7H6ClF2NO B12499157 2-Chloro-4-(difluoromethyl)-3-methoxypyridine

2-Chloro-4-(difluoromethyl)-3-methoxypyridine

Cat. No.: B12499157
M. Wt: 193.58 g/mol
InChI Key: ZNVOEJOARNJLNO-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)-3-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of chlorine, difluoromethyl, and methoxy groups in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-3-methoxypyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the chlorination of 4-(difluoromethyl)-3-methoxypyridine using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and minimal by-products. The final product is often purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-3-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 2-amino-4-(difluoromethyl)-3-methoxypyridine.

    Oxidation: Formation of 2-chloro-4-(difluoromethyl)-3-pyridinecarboxaldehyde.

    Reduction: Formation of 2-chloro-4-(methyl)-3-methoxypyridine.

Scientific Research Applications

2-Chloro-4-(difluoromethyl)-3-methoxypyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The difluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(difluoromethyl)-3-fluoropyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-4-(methyl)-3-methoxypyridine

Uniqueness

2-Chloro-4-(difluoromethyl)-3-methoxypyridine stands out due to the presence of both difluoromethyl and methoxy groups, which impart unique electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound in various applications compared to its analogs.

Properties

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)-3-methoxypyridine

InChI

InChI=1S/C7H6ClF2NO/c1-12-5-4(7(9)10)2-3-11-6(5)8/h2-3,7H,1H3

InChI Key

ZNVOEJOARNJLNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1Cl)C(F)F

Origin of Product

United States

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